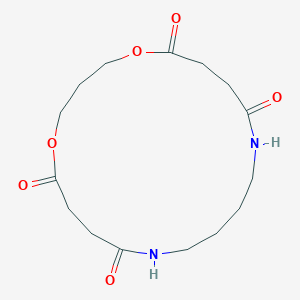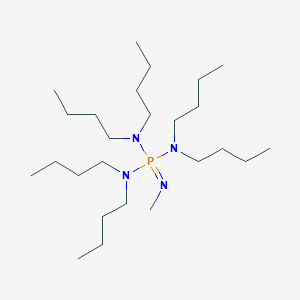phosphanium chloride CAS No. 84657-26-1](/img/structure/B14428152.png)
[(3-Methoxy-2-methylphenyl)methyl](triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-2-methylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-methylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+(3-Methoxy-2-methylphenyl)methyl halide→(3-Methoxy-2-methylphenyl)methylphosphanium halide
The reaction conditions often include the use of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Methoxy-2-methylphenyl)methylphosphanium chloride can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-2-methylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and reduced phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-2-methylphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (3-Methoxy-2-methylphenyl)methylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of stable phosphonium intermediates, which can further react to form desired products.
Vergleich Mit ähnlichen Verbindungen
(3-Methoxy-2-methylphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
- (3-Methoxyphenyl)methylphosphanium chloride
- (2-Methylphenyl)methylphosphanium chloride
- (3-Methoxy-2-methylphenyl)methylphosphanium bromide
These compounds share similar structural features but differ in their reactivity and applications
Eigenschaften
CAS-Nummer |
84657-26-1 |
|---|---|
Molekularformel |
C27H26ClOP |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
(3-methoxy-2-methylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-22-23(13-12-20-27(22)28-2)21-29(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YKDFNZIOFPPIRN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)

![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)

![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)





